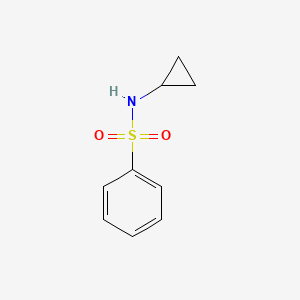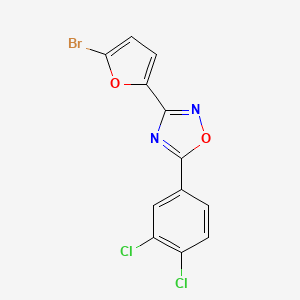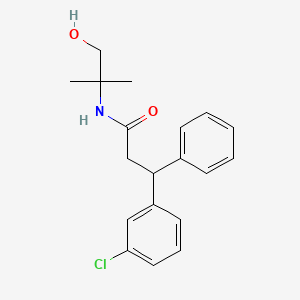![molecular formula C21H21N5O2 B6059011 4-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenol](/img/structure/B6059011.png)
4-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenol is not fully understood. However, studies suggest that it may work by inhibiting certain enzymes or proteins that are involved in cancer cell growth or neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 4-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenol has both biochemical and physiological effects. Biochemically, it has been shown to inhibit the growth of cancer cells and reduce inflammation. Physiologically, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenol in lab experiments is its potential as a lead compound for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Direcciones Futuras
There are several future directions for research on 4-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenol. One direction is to further elucidate its mechanism of action to optimize its use in lab experiments. Another direction is to study its potential as a treatment for other diseases such as diabetes and cardiovascular disease. Additionally, future research could focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis method for 4-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenol involves the reaction of 2-chloro-5-nitropyridine with 4-amino-2-pyrimidinyl-1,4-diazepane in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with phenol in the presence of a catalyst to yield the final product.
Aplicaciones Científicas De Investigación
4-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenol has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results as a potential anti-cancer agent. In neuroscience, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, it has been studied for its potential as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
[6-(4-hydroxyphenyl)pyridin-3-yl]-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-18-6-3-16(4-7-18)19-8-5-17(15-24-19)20(28)25-11-2-12-26(14-13-25)21-22-9-1-10-23-21/h1,3-10,15,27H,2,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGGXLZWISJNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CN=C(C=C2)C3=CC=C(C=C3)O)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[(4-Pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6058937.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6058942.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B6058947.png)
![N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide](/img/structure/B6058954.png)
![3-{2-[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6058958.png)
![2-[2-(4-nitrophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6058969.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6058988.png)

![3-(4-fluorophenyl)-7-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6059003.png)
![(3'R*,4'R*)-1'-[(6-chloro-2-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6059012.png)

![N-isopropyl-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6059020.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(2,3,6-trifluorobenzyl)-3-piperidinecarboxamide](/img/structure/B6059028.png)